molecular formula C16H16O4 B12452230 4-Pentanoylphenyl furan-2-carboxylate

4-Pentanoylphenyl furan-2-carboxylate

Cat. No.: B12452230
M. Wt: 272.29 g/mol
InChI Key: CETNCYOYHJOBDU-UHFFFAOYSA-N
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Description

4-Pentanoylphenyl furan-2-carboxylate is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentanoylphenyl furan-2-carboxylate can be achieved through several methods. One common approach involves the condensation of 4-pentanoylphenyl acetic acid with furan-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Pentanoylphenyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Pentanoylphenyl furan-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxylates: These compounds share a similar furan ring structure but differ in the position and type of substituents.

    Furan-2-carboxylic acid derivatives: These derivatives have similar chemical properties and applications but may vary in their biological activity and reactivity.

Uniqueness

4-Pentanoylphenyl furan-2-carboxylate is unique due to its specific combination of the furan ring and the pentanoylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(4-pentanoylphenyl) furan-2-carboxylate

InChI

InChI=1S/C16H16O4/c1-2-3-5-14(17)12-7-9-13(10-8-12)20-16(18)15-6-4-11-19-15/h4,6-11H,2-3,5H2,1H3

InChI Key

CETNCYOYHJOBDU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

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